Technical Guide: 3-Fluoro-4-methylphenylboronic Acid
Technical Guide: 3-Fluoro-4-methylphenylboronic Acid
CAS Number: 168267-99-0
This technical guide provides an in-depth overview of 3-Fluoro-4-methylphenylboronic acid, a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document covers the compound's chemical properties, applications, and detailed experimental protocols for its use, particularly in Suzuki-Miyaura cross-coupling reactions.
Chemical and Physical Properties
3-Fluoro-4-methylphenylboronic acid is a white to off-white crystalline powder.[1][2] Its key properties are summarized in the table below. The fluorine substituent enhances the electronic properties of the molecule, which can lead to improved reactivity and selectivity in various chemical transformations.[1]
| Property | Value | Reference |
| CAS Number | 168267-99-0 | [1][2][3] |
| Molecular Formula | C₇H₈BFO₂ | [1][2] |
| Molecular Weight | 153.95 g/mol | [1][2][3] |
| Melting Point | 232-237 °C | [1][3][4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Synonyms | 3-Fluoro-4-methylbenzeneboronic acid, 3-Fluoro-p-tolylboronic acid | [1][2][3] |
| Boiling Point (Predicted) | 278.7±50.0 °C | [4] |
| Density (Predicted) | 1.20±0.1 g/cm³ | [4] |
| pKa (Predicted) | 7.76±0.10 | [4] |
Applications in Synthesis and Research
3-Fluoro-4-methylphenylboronic acid is a key building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a powerful method for forming carbon-carbon bonds to create biaryl and substituted aromatic compounds, which are common scaffolds in pharmaceuticals and advanced materials.[5][6]
Key application areas include:
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Drug Discovery and Medicinal Chemistry: This boronic acid is used in the synthesis of complex organic molecules for the development of new therapeutic agents.[1] The introduction of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.
-
Agrochemicals: It serves as an intermediate in the manufacturing of novel pesticides and herbicides.[1]
-
Materials Science: It is employed in the synthesis of advanced materials such as polymers and nanomaterials for electronic devices and coatings.
-
Biological Research: 3-Fluoro-4-methylphenylboronic acid has been reported to inhibit quorum sensing in the bacterium Vibrio harveyi, making it a tool for studying bacterial communication.[4]
Experimental Protocols
A primary application of 3-Fluoro-4-methylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction. Below is a representative experimental protocol for the coupling of 3-Fluoro-4-methylphenylboronic acid with an aryl bromide.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Fluoro-4-methylphenylboronic acid
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%)
-
Base (e.g., potassium carbonate, sodium carbonate, 2-3 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide (1.0 eq.), 3-Fluoro-4-methylphenylboronic acid (1.2-1.5 eq.), and the base (2.0 eq.).
-
The flask is sealed with a rubber septum and purged with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent(s) to the flask via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Synthesis of 3-Fluoro-4-methylphenylboronic Acid
A plausible synthetic route to 3-Fluoro-4-methylphenylboronic acid involves the lithiation of a suitable bromo-precursor followed by quenching with a borate ester. A similar procedure is described for a related difluoro-analog.
Caption: Plausible synthetic pathway for 3-Fluoro-4-methylphenylboronic acid.
Safety Information
3-Fluoro-4-methylphenylboronic acid is classified as an irritant.[4] It may cause skin, eye, and respiratory irritation.[7]
-
Hazard Codes: Xi, T[4]
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin), R25 (Toxic if swallowed)[4]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection), S45 (In case of accident or if you feel unwell, seek medical advice immediately)[4]
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[7]
Concluding Remarks
3-Fluoro-4-methylphenylboronic acid is a valuable and versatile building block in organic chemistry. Its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction makes it a crucial component in the synthesis of a wide range of complex molecules for pharmaceutical, agrochemical, and materials science applications. Proper handling and understanding of its reactivity are essential for its safe and effective use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 3. 3-氟-4-甲基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Fluoro-4-methylphenylboronic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]





